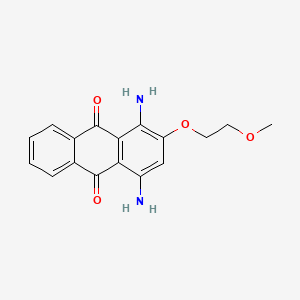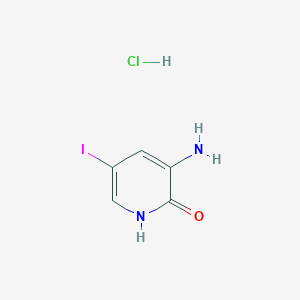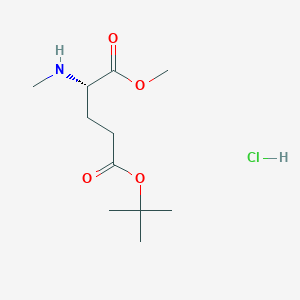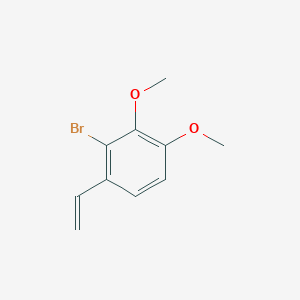
2-Bromo-1-ethenyl-3,4-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,4-dimethoxy-1-vinylbenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, featuring bromine and methoxy groups attached to the aromatic ring, along with a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dimethoxy-1-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3,4-dimethoxy-1-vinylbenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution of a hydrogen atom with a bromine atom on the aromatic ring .
Industrial Production Methods
Industrial production of 2-Bromo-3,4-dimethoxy-1-vinylbenzene may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-Bromo-3,4-dimethoxy-1-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the vinyl group to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include 3,4-dimethoxy-1-vinylbenzene derivatives with different substituents replacing the bromine atom.
Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Products include 3,4-dimethoxy-1-vinylbenzene without the bromine atom or with the vinyl group reduced to an ethyl group.
科学的研究の応用
2-Bromo-3,4-dimethoxy-1-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-Bromo-3,4-dimethoxy-1-vinylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s versatility in different applications .
類似化合物との比較
Similar Compounds
2-Bromo-3,4-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a vinyl group.
2-Bromo-3,4-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a vinyl group.
3,4-Dimethoxy-1-vinylbenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-3,4-dimethoxy-1-vinylbenzene is unique due to the presence of both bromine and vinyl groups, which provide a combination of reactivity and versatility not found in its similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
特性
CAS番号 |
1452182-57-8 |
|---|---|
分子式 |
C10H11BrO2 |
分子量 |
243.10 g/mol |
IUPAC名 |
2-bromo-1-ethenyl-3,4-dimethoxybenzene |
InChI |
InChI=1S/C10H11BrO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h4-6H,1H2,2-3H3 |
InChIキー |
BALAXTDPFQCHAV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C=C)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



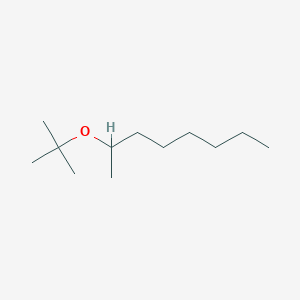
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
![2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
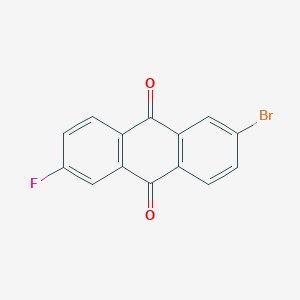
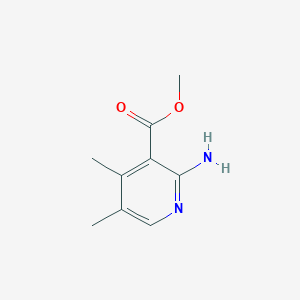

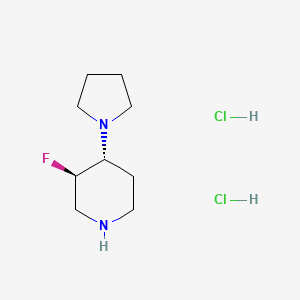
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
